molecular formula C17H16FN5O B3038791 5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 902470-60-4

5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3038791
CAS RN: 902470-60-4
M. Wt: 325.34 g/mol
InChI Key: LSOCUVBZUNGQAZ-UHFFFAOYSA-N
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Description

5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as FNB-T, is an organic compound with a wide range of potential applications in the scientific research field. It has been used in a variety of laboratory experiments and studies due to its unique properties and potential for further development. This article will discuss the synthesis method of FNB-T, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of potential applications in the scientific research field. It has been used in studies to investigate the effects of drug-induced liver injury, as well as to study the effects of drug-resistant bacteria. It has also been used in studies to examine the binding of drugs to proteins, as well as to investigate the mechanisms of drug action. Additionally, this compound has been used in studies to examine the effects of drug metabolism in the body and to study the effects of drug delivery systems.

Mechanism of Action

5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to bind to certain proteins in the body, including cytochrome P450 enzymes and drug transporters. This binding can alter the activity of these proteins, leading to changes in drug metabolism and drug delivery. Additionally, this compound can interact with certain receptors in the body, leading to changes in gene expression and cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to affect the activity of cytochrome P450 enzymes, leading to changes in drug metabolism. It has also been shown to increase the expression of certain genes, leading to changes in cell signaling pathways. Additionally, this compound has been shown to affect the activity of drug transporters, leading to changes in drug delivery.

Advantages and Limitations for Lab Experiments

5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in high purity. Additionally, it has a wide range of potential applications in the scientific research field. However, there are some limitations to its use in laboratory experiments. It is not water-soluble and can be difficult to dissolve in aqueous solutions. Additionally, it is not very stable and can degrade over time.

Future Directions

Due to its wide range of potential applications in the scientific research field, there are several potential future directions for 5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. These include further studies on its effects on drug metabolism and drug delivery, as well as investigations into its potential therapeutic applications. Additionally, further research could be done on its effects on gene expression and cell signaling pathways. Finally, studies could be conducted to explore its potential for use in drug delivery systems.

properties

IUPAC Name

5-amino-N-benzyl-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c18-14-8-4-7-13(9-14)11-23-16(19)15(21-22-23)17(24)20-10-12-5-2-1-3-6-12/h1-9H,10-11,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOCUVBZUNGQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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